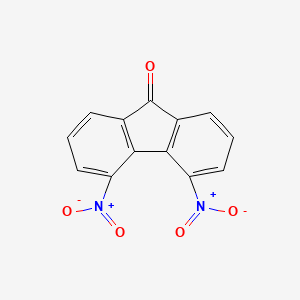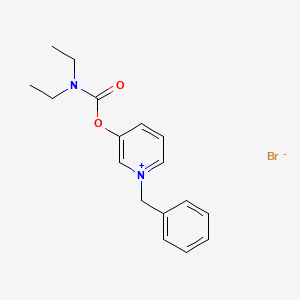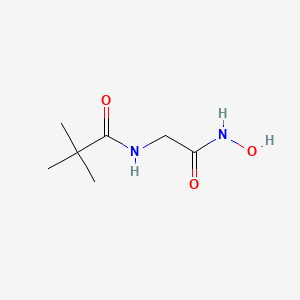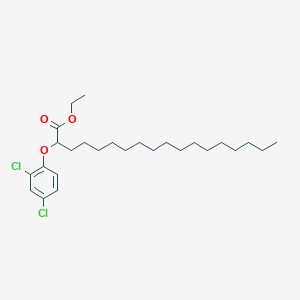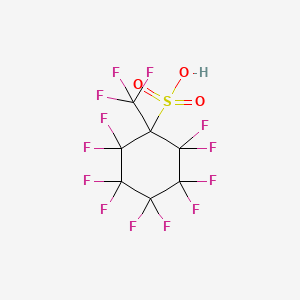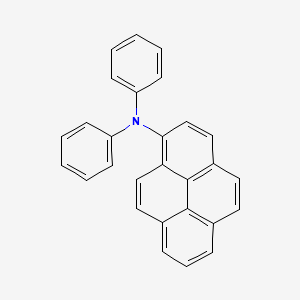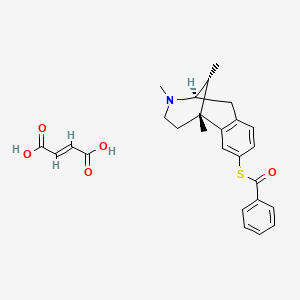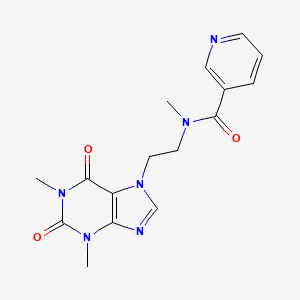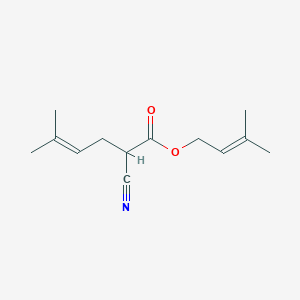
Pyridine, 3-((o-chlorophenyl)azo)-2,6-diamino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 3-((o-chlorophenyl)azo)-2,6-diamino- is a complex organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, including dyes, pigments, and pharmaceuticals. This particular compound features a pyridine ring substituted with an o-chlorophenyl group and two amino groups at the 2 and 6 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 3-((o-chlorophenyl)azo)-2,6-diamino- typically involves the diazotization of o-chloroaniline followed by azo coupling with 2,6-diaminopyridine. The reaction conditions often include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction. The general steps are as follows:
Diazotization: o-Chloroaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.
Azo Coupling: The diazonium salt is then reacted with 2,6-diaminopyridine in a basic medium, typically using sodium hydroxide (NaOH), to form the desired azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and reactant concentrations, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 3-((o-chlorophenyl)azo)-2,6-diamino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The amino groups and the azo linkage can participate in substitution reactions, often facilitated by electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Electrophilic reagents like acyl chlorides or nucleophilic reagents like amines.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms of the azo compound, potentially breaking the N=N bond.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Pyridine, 3-((o-chlorophenyl)azo)-2,6-diamino- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of Pyridine, 3-((o-chlorophenyl)azo)-2,6-diamino- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s azo linkage and amino groups play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Pyridine, 2,6-diamino-: Lacks the azo and o-chlorophenyl groups, resulting in different chemical and biological properties.
Pyridine, 3-((p-chlorophenyl)azo)-2,6-diamino-: Similar structure but with a para-chlorophenyl group instead of ortho, leading to variations in reactivity and applications.
Pyridine, 3-((o-methylphenyl)azo)-2,6-diamino-:
Uniqueness
Pyridine, 3-((o-chlorophenyl)azo)-2,6-diamino- is unique due to the presence of both the azo linkage and the o-chlorophenyl group, which confer specific chemical reactivity and potential biological activities. These structural features make it a valuable compound for various research and industrial applications.
Properties
CAS No. |
74037-43-7 |
|---|---|
Molecular Formula |
C11H10ClN5 |
Molecular Weight |
247.68 g/mol |
IUPAC Name |
3-[(2-chlorophenyl)diazenyl]pyridine-2,6-diamine |
InChI |
InChI=1S/C11H10ClN5/c12-7-3-1-2-4-8(7)16-17-9-5-6-10(13)15-11(9)14/h1-6H,(H4,13,14,15) |
InChI Key |
FMSVBEHFAIKRNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=NC2=C(N=C(C=C2)N)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Phenylsulfanyl)methyl]-2-naphthol](/img/structure/B14461855.png)
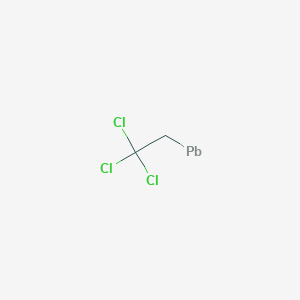

![3H-Indolium, 2-[2-[4-(diethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, trichlorozincate(1-)](/img/structure/B14461877.png)
